molecular formula C9H11I2N3O2 B14452238 3,5-Diiodo-L-tyrosine hydrazide CAS No. 76203-88-8

3,5-Diiodo-L-tyrosine hydrazide

Cat. No.: B14452238
CAS No.: 76203-88-8
M. Wt: 447.01 g/mol
InChI Key: HPHQUJFHBAFOCR-ZETCQYMHSA-N
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Description

3,5-Diiodo-L-tyrosine hydrazide: is a derivative of the amino acid tyrosine, where two iodine atoms are substituted at the 3 and 5 positions of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-L-tyrosine hydrazide typically involves the iodination of L-tyrosine followed by the introduction of a hydrazide group. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate. The reaction is usually performed in an acidic medium to facilitate the iodination. After obtaining 3,5-Diiodo-L-tyrosine, the hydrazide group can be introduced by reacting the compound with hydrazine hydrate under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-L-tyrosine hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atoms.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Diiodo-L-tyrosine hydrazide is used as a substrate in the assay of halogenated tyrosine and thyroid hormone aminotransferase . It is also an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .

Biology: The compound is studied for its role in the modulation of enzyme activity, particularly thyroid peroxidase, which is involved in the production of thyroid hormones .

Medicine: . These nanoparticles exhibit higher relaxivity compared to commercially available contrast agents, making them promising candidates for biomedical applications.

Industry: In the industrial sector, this compound is used in the synthesis of various iodinated compounds and as an intermediate in the production of thyroid hormones.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-L-tyrosine hydrazide involves its interaction with thyroid hormone receptors and enzymes involved in thyroid hormone synthesis. The compound acts as a modulator of thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in the thyroid gland . This modulation affects the production of thyroid hormones, which play a vital role in regulating metabolism, growth, and development.

Comparison with Similar Compounds

Uniqueness: 3,5-Diiodo-L-tyrosine hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical properties and reactivity compared to other iodinated tyrosines. This makes it valuable in specific biochemical assays and industrial applications.

Properties

CAS No.

76203-88-8

Molecular Formula

C9H11I2N3O2

Molecular Weight

447.01 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanehydrazide

InChI

InChI=1S/C9H11I2N3O2/c10-5-1-4(2-6(11)8(5)15)3-7(12)9(16)14-13/h1-2,7,15H,3,12-13H2,(H,14,16)/t7-/m0/s1

InChI Key

HPHQUJFHBAFOCR-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)NN)N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)NN)N

Origin of Product

United States

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